Comprehensive Technical Guide on CAS 196391-40-9: Physicochemical Profiling and Synthetic Workflows
Comprehensive Technical Guide on CAS 196391-40-9: Physicochemical Profiling and Synthetic Workflows
Executive Summary & Structural Elucidation
CAS 196391-40-9, chemically designated as Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate (or 2-(1H-benzoimidazol-2-ylsulfanyl)-propionic acid methyl ester), is a highly versatile heterocyclic intermediate 1. Structurally, it consists of a fused benzene and imidazole ring (benzimidazole core) linked via a thioether bridge at the C2 position to a methyl propanoate moiety.
The strategic placement of the thioether linkage significantly enhances the molecule's lipophilicity and membrane permeability 2. This specific scaffold is a privileged structure in modern pharmacophores, serving as the foundational building block for synthesizing gastric acid secretion inhibitors (Proton Pump Inhibitors, or PPIs) and novel antimicrobial agents 3.
Physicochemical Properties
Understanding the physicochemical baseline of CAS 196391-40-9 is critical for predicting its behavior in biological assays and organic synthesis. The quantitative data is summarized below for rapid reference.
| Property | Value | Method / Source |
| CAS Registry Number | 196391-40-9 | NextSDS Database [[1]]() |
| IUPAC Name | Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate | Sapphire Bioscience [[4]]() |
| Molecular Formula | C11H12N2O2S | Sapphire Bioscience 4 |
| Molecular Weight | 236.29 g/mol | Sapphire Bioscience 4 |
| Physical State | Crystalline Solid | Empirical / Class Typical |
| Solubility Profile | Soluble in DMF, DMSO, DCM; Insoluble in H2O | Empirical / Class Typical |
| Hydrogen Bond Donors | 1 (Benzimidazole NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (N, O, O, S) | Structural Analysis |
Chemical Reactivity & Mechanistic Pathways
The utility of CAS 196391-40-9 stems from three orthogonal reactive sites, allowing for highly selective downstream modifications:
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Thioether S-Oxidation: The sulfur atom is highly susceptible to electrophilic oxidation. Controlled oxidation yields a sulfoxide, which is the exact metabolic and synthetic pathway required to activate PPI prodrugs (e.g., omeprazole analogs) 3.
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Ester Hydrolysis: The methyl propanoate group can undergo base-catalyzed hydrolysis to form the corresponding carboxylic acid, 2-(1H-benzimidazol-2-ylthio)propanoic acid (CAS 21547-70-6) [[5]]().
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Tautomerization & N-Alkylation: The 1H-benzimidazole core exhibits rapid proton exchange between N1 and N3. Deprotonation with a strong base (e.g., NaH) allows for targeted N-alkylation.
Figure 1: Primary chemical reactivity pathways of CAS 196391-40-9.
Pharmacological and Industrial Relevance
Benzimidazole derivatives are universally recognized as privileged scaffolds in medicinal chemistry [[6]](). The thioether linkage specifically is a defining feature of several FDA-approved drugs. Recent cytological studies have demonstrated that benzimidazole-thioether hybrid molecules exhibit favorable biological safety profiles, particularly in normal cell lines like human dermal fibroblasts (HDFa), reinforcing their potential as selective therapeutic agents 2.
Furthermore, these structures are actively researched for their ability to form supramolecular complexes with transition metals (e.g., Cu(II), Pt(II)), which drastically enhances their efficacy against resistant bacterial strains and non-small cell lung cancer cell lines by facilitating DNA intercalation 3.
Validated Experimental Protocols
As a self-validating system, the following protocols outline the synthesis of CAS 196391-40-9 and its subsequent oxidation, emphasizing the causality behind specific reagent and condition choices.
Protocol A: S-Alkylation Synthesis of CAS 196391-40-9
This protocol utilizes a classic bimolecular nucleophilic substitution ( SN2 ) mechanism.
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Reagent Preparation: Suspend 1.0 equivalent of 2-mercaptobenzimidazole and 1.5 equivalents of anhydrous Potassium Carbonate ( K2CO3 ) in dry Dimethylformamide (DMF).
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Causality: K2CO3 is a mild base, perfectly calibrated to deprotonate the highly acidic thiol group ( pKa≈8.5 ) without causing premature hydrolysis of the ester product. DMF, a polar aprotic solvent, is chosen to leave the thiolate anion unsolvated and highly nucleophilic.
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Nucleophilic Substitution: Cool the suspension to 0–5°C using an ice bath. Dropwise, add 1.1 equivalents of methyl 2-bromopropanoate.
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Causality: Strict temperature control mitigates the reaction exotherm and suppresses competing N-alkylation of the benzimidazole ring.
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Reaction Propagation: Remove the ice bath and stir at 25°C for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).
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Isolation: Quench the reaction by pouring the mixture into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.
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Purification: Dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel chromatography to yield CAS 196391-40-9 as a crystalline solid (>98% purity).
Figure 2: Step-by-step synthetic workflow for CAS 196391-40-9.
Protocol B: Controlled Oxidation to Sulfoxide (PPI Precursor Simulation)
This protocol mimics the activation step required for benzimidazole-based gastric therapeutics.
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Dissolution: Dissolve CAS 196391-40-9 in anhydrous Dichloromethane (DCM) and cool to -78°C under an inert Argon atmosphere.
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Oxidation: Slowly add 1.0 equivalent of meta-Chloroperoxybenzoic acid (mCPBA) dissolved in DCM.
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Causality: The cryogenic temperature (-78°C) is mandatory. At higher temperatures, the highly reactive mCPBA will cause over-oxidation, converting the desired sulfoxide into an inactive sulfone.
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Quenching: After 30 minutes, quench the reaction with saturated aqueous Sodium Thiosulfate ( Na2S2O3 ).
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Causality: Na2S2O3 safely reduces any unreacted peroxide species, preventing explosive hazards during solvent evaporation.
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Extraction: Wash the organic layer with saturated NaHCO3 to remove the m-chlorobenzoic acid byproduct, dry, and concentrate to yield the sulfoxide derivative.
References
- NextSDS. "2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-PROPIONIC ACID METHYL ESTER — Chemical Substance Information". NextSDS Database.
- Sapphire Bioscience. "Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate". Sapphire Bioscience Catalog.
- National Center for Biotechnology Information (PMC). "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes". PMC.
- MDPI. "A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities". MDPI.
- DergiPark. "Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast". DergiPark.
- Hairui Chemical. "1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one & Related Intermediates". HairuiChem.
Sources
- 1. nextsds.com [nextsds.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 1-((1H-苯并[d]咪唑-2-基)硫代)丁烷-2-酮_27784-38-9_杭州海瑞化工有限公司 [hairuichem.com]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
